n-(5,8-Difluoro-9h-fluoren-2-yl)acetamide
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Overview
Description
N-(5,8-Difluoro-9H-fluoren-2-yl)acetamide: is a chemical compound with the molecular formula C15H11F2NO It is a derivative of fluorenylacetamide, characterized by the presence of two fluorine atoms at the 5 and 8 positions of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,8-Difluoro-9H-fluoren-2-yl)acetamide typically involves the acylation of 5,8-difluoro-9H-fluorene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: N-(5,8-Difluoro-9H-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamine derivatives.
Substitution: Various substituted fluorenylacetamides depending on the nucleophile used.
Scientific Research Applications
N-(5,8-Difluoro-9H-fluoren-2-yl)acetamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5,8-Difluoro-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, its potential anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
- N-(9H-Fluoren-2-yl)acetamide
- N-(5,8-Difluoro-9H-fluoren-2-yl)acetamide
- N-Acetyl-2-aminofluorene
Comparison: this compound is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to its non-fluorinated counterparts. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
17532-96-6 |
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Molecular Formula |
C15H11F2NO |
Molecular Weight |
259.25 g/mol |
IUPAC Name |
N-(5,8-difluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11F2NO/c1-8(19)18-10-2-3-11-9(6-10)7-12-13(16)4-5-14(17)15(11)12/h2-6H,7H2,1H3,(H,18,19) |
InChI Key |
YDDIUZANWBLWJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C=CC(=C3C2)F)F |
Origin of Product |
United States |
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